2-chloro-N,N-dimethyl-3-nitro-aniline
Description
2-Chloro-N,N-dimethyl-3-nitroaniline (CAS: 619-31-8) is a halogenated aromatic amine with the molecular formula C₈H₁₀ClN₂O₂ and a molecular weight of 166.18 g/mol . Its structure features a chloro substituent at the 2-position, a nitro group at the 3-position, and a dimethylamino group (-N(CH₃)₂) at the para position relative to the nitro group. The compound is synthesized via chlorination of N,N-dimethyl-3-nitroaniline N-oxide using thionyl chloride (SOCl₂), achieving yields up to 65% with a regioselectivity ratio of 6.7:1 (2-Cl/4-Cl) under optimized conditions .
Key properties include:
- IUPAC Name: N,N-dimethyl-3-nitroaniline
- SMILES: CN(C)C₁=CC(=CC=C₁)N+[O-]
- Synonym: m-Nitro-N,N-dimethylaniline
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-3-nitroaniline |
InChI |
InChI=1S/C8H9ClN2O2/c1-10(2)6-4-3-5-7(8(6)9)11(12)13/h3-5H,1-2H3 |
InChI Key |
SVODKDLZITYQHB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 2-chloro-N,N-dimethyl-3-nitroaniline and related compounds:
Structural and Electronic Effects
- Electron-Withdrawing Groups: The nitro group (-NO₂) at the 3-position in 2-chloro-N,N-dimethyl-3-nitroaniline strongly deactivates the aromatic ring, directing electrophilic substitution to specific positions. In contrast, nitroso (-NO) derivatives (e.g., compounds in ) are less electron-withdrawing, altering reaction pathways .
- Diethylamino analogs (e.g., 2-chloro-N,N-diethylaniline) exhibit increased steric hindrance, reducing reaction rates in crowded environments compared to dimethyl derivatives .
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